(3-(6-Methoxy-1H-indol-1-yl)phenyl)methanol
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Overview
Description
(3-(6-Methoxy-1H-indol-1-yl)phenyl)methanol: is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(6-Methoxy-1H-indol-1-yl)phenyl)methanol typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Attachment of the Phenylmethanol Moiety: The final step involves the coupling of the methoxylated indole with a phenylmethanol derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (3-(6-Methoxy-1H-indol-1-yl)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The methoxy group and the phenylmethanol moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
(3-(6-Methoxy-1H-indol-1-yl)phenyl)methanol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-(6-Methoxy-1H-indol-1-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyindole: Shares the methoxy group but lacks the phenylmethanol moiety.
Phenylmethanol: Lacks the indole ring structure.
Indole-3-carbinol: Contains an indole ring with a different substituent at the 3-position.
Uniqueness
- The combination of the methoxy group and the phenylmethanol moiety in (3-(6-Methoxy-1H-indol-1-yl)phenyl)methanol provides unique chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Properties
CAS No. |
1349716-43-3 |
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Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
[3-(6-methoxyindol-1-yl)phenyl]methanol |
InChI |
InChI=1S/C16H15NO2/c1-19-15-6-5-13-7-8-17(16(13)10-15)14-4-2-3-12(9-14)11-18/h2-10,18H,11H2,1H3 |
InChI Key |
QZTLRKYYRUFTME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CN2C3=CC=CC(=C3)CO |
Origin of Product |
United States |
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